2-Bromo-3-(difluoromethoxy)benzoic acid
CAS No.: 1934409-25-2
Cat. No.: VC18029848
Molecular Formula: C8H5BrF2O3
Molecular Weight: 267.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1934409-25-2 |
|---|---|
| Molecular Formula | C8H5BrF2O3 |
| Molecular Weight | 267.02 g/mol |
| IUPAC Name | 2-bromo-3-(difluoromethoxy)benzoic acid |
| Standard InChI | InChI=1S/C8H5BrF2O3/c9-6-4(7(12)13)2-1-3-5(6)14-8(10)11/h1-3,8H,(H,12,13) |
| Standard InChI Key | HNVSZIQEHSLIHA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)OC(F)F)Br)C(=O)O |
Introduction
2-Bromo-3-(difluoromethoxy)benzoic acid is a halogenated aromatic compound belonging to the category of benzoic acids. It is characterized by the presence of a bromine atom and a difluoromethoxy group attached to a benzoic acid structure, contributing to its unique chemical properties and potential applications in various fields .
Synthesis
The synthesis of 2-Bromo-3-(difluoromethoxy)benzoic acid involves several methods, primarily including bromination and functional group transformations. The reaction conditions must be carefully controlled to ensure high yields and selectivity, typically involving low temperatures and inert atmospheres to prevent oxidation.
Chemical Reactions
2-Bromo-3-(difluoromethoxy)benzoic acid can undergo various chemical reactions, including substitution reactions and transformations involving the bromine and difluoromethoxy groups. The choice of reagents and conditions significantly influences the reaction pathways and product yields.
Applications in Scientific Research
2-Bromo-3-(difluoromethoxy)benzoic acid has several applications in scientific research, particularly in organic synthesis and medicinal chemistry. Its unique structure and reactivity make it valuable for advancing research in these fields.
Potential Uses
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Organic Synthesis: It serves as a building block for synthesizing complex molecules.
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Medicinal Chemistry: It is used as an intermediate in the synthesis of bioactive compounds.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromo-3-(difluoromethoxy)benzoic Acid | One bromine substitution | Less potent antibacterial activity compared to dibrominated analogs |
| 2,4-Dibromo-3-(difluoromethoxy)benzoic Acid | Two bromine substitutions | Enhanced biological activity and reactivity due to additional bromine |
| 2,6-Difluoro-3-bromobenzoic Acid | Different fluorine positioning | Different reactivity patterns due to fluorine positions |
| 5-Bromo-2-fluoro-3-methoxybenzoic Acid | Methoxy instead of difluoromethoxy | Different biological activity profile |
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